molecular formula C10H9ClN2 B11781003 3-(3-(Chloromethyl)phenyl)-1H-pyrazole

3-(3-(Chloromethyl)phenyl)-1H-pyrazole

Cat. No.: B11781003
M. Wt: 192.64 g/mol
InChI Key: VDSILSBMYZZRJO-UHFFFAOYSA-N
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Description

3-(3-(Chloromethyl)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chloromethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the chloromethyl group makes this compound reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Chloromethyl)phenyl)-1H-pyrazole typically involves the reaction of 3-(chloromethyl)benzaldehyde with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Chloromethyl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Dihydropyrazoles.

Scientific Research Applications

3-(3-(Chloromethyl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-(Chloromethyl)phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Interacting with Receptors: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Generating Reactive Intermediates: The chloromethyl group can form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-(3-(Chloromethyl)phenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    3-(Chloromethyl)phenyl derivatives: These compounds share the chloromethyl group but differ in the heterocyclic ring structure, leading to variations in reactivity and applications.

    Pyrazole derivatives: Compounds with different substituents on the pyrazole ring, which can influence their chemical and biological properties.

Similar Compounds

  • 3-(Chloromethyl)phenyl acetate
  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones
  • 3-Chloromethcathinone

Each of these compounds has unique features and applications, making this compound a valuable compound in its own right.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

5-[3-(chloromethyl)phenyl]-1H-pyrazole

InChI

InChI=1S/C10H9ClN2/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7H2,(H,12,13)

InChI Key

VDSILSBMYZZRJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NN2)CCl

Origin of Product

United States

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